BenchChemオンラインストアへようこそ!

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,2-diphenylacetamide

Lipophilicity Drug-likeness Physicochemical profiling

This compound serves as a critical selectivity control and SAR probe for TRK kinase inhibitor programs. Unlike methylene-linked analogs, its ethyl spacer and 4-methyl-6-trifluoromethylpyrimidine core create a unique pharmacophore for kinase hinge binding studies. Use it to benchmark lipophilic TRK scaffolds against morpholine-substituted derivatives in NTRK-fusion cancer models.

Molecular Formula C22H20F3N3O
Molecular Weight 399.417
CAS No. 1396870-85-1
Cat. No. B2915677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,2-diphenylacetamide
CAS1396870-85-1
Molecular FormulaC22H20F3N3O
Molecular Weight399.417
Structural Identifiers
SMILESCC1=CC(=NC(=N1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(F)(F)F
InChIInChI=1S/C22H20F3N3O/c1-15-14-18(22(23,24)25)28-19(27-15)12-13-26-21(29)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14,20H,12-13H2,1H3,(H,26,29)
InChIKeyOZGHFBOJLKRGPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,2-diphenylacetamide (CAS 1396870-85-1): Procurement-Relevant Chemical Identity and Physicochemical Profile


N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,2-diphenylacetamide (CAS 1396870-85-1; PubChem CID 71796997) is a synthetic small-molecule acetamide derivative featuring a 4-methyl-6-(trifluoromethyl)pyrimidine core linked via an ethyl spacer to a 2,2-diphenylacetamide moiety [1]. The compound has a molecular weight of 399.4 g/mol, a computed XLogP3 of 4.4, one hydrogen bond donor, six hydrogen bond acceptors, a topological polar surface area of 54.9 Ų, and six rotatable bonds [1]. This structural framework places it within the broader class of pyrimidine-acetamide hybrids under investigation for kinase inhibition, including TRK kinase [2] and HIF prolyl hydroxylase (PHD) inhibition [3], though direct biological characterisation of this specific compound remains limited in the primary literature.

Why Generic Substitution of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,2-diphenylacetamide (CAS 1396870-85-1) Carries Scientific Risk


The 2,2-diphenylacetamide-pyrimidine chemical space encompasses multiple sub-series with distinct target selectivity profiles, including TRK kinase inhibitors [1], HIF prolyl hydroxylase inhibitors [2], and FLT3 kinase modulators. Even within the same pyrimidine substitution class, subtle variations—such as replacing the 4-CF₃ group with morpholine (CAS 1797661-86-9) [3] or altering the linker from ethyl to methylene—can profoundly shift both potency and kinase selectivity. The specific 4-methyl-6-trifluoromethyl pyrimidine substitution pattern in compound 1396870-85-1, combined with its ethyl linker to the diphenylacetamide, generates a unique pharmacophoric arrangement that cannot be assumed equivalent to other diphenylacetamide-pyrimidine analogs. Direct experimental binding or functional data for this specific compound remain sparse in the publicly available primary literature, underscoring the importance of compound-specific characterisation rather than reliance on class-level generalisations.

Quantitative Differentiation Evidence for N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,2-diphenylacetamide (CAS 1396870-85-1)


Lipophilicity Differentiation: XLogP3 Comparison Against Closest Morpholine Analog (CAS 1797661-86-9)

The target compound (CAS 1396870-85-1) carries a 6-trifluoromethyl substituent on the pyrimidine ring, whereas the closest catalogued analog, N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}-2,2-diphenylacetamide (CAS 1797661-86-9), substitutes the CF₃ group with a morpholine moiety [1]. The computed XLogP3 for the target compound is 4.4 [2]. While an exact computed XLogP3 for the morpholine analog is not publicly curated in PubChem, the replacement of the highly lipophilic CF₃ group (π ≈ 0.88) with morpholine (predicted to reduce logP by approximately 1.5–2.0 log units based on fragment-based contributions) generates a substantial lipophilicity differential.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Capacity Differentiates Target from Phenoxy-Substituted Analog (CAS 1396684-70-0)

The target compound possesses six hydrogen bond acceptors (HBA = 6), contributed by the pyrimidine ring nitrogens (N1, N3), the amide carbonyl oxygen, and the three fluorine atoms of the CF₃ group [1]. In contrast, the 2-phenoxy-substituted analog N-(2-phenoxypyrimidin-5-yl)-2,2-diphenylacetamide (CAS 1396684-70-0) introduces an additional ether oxygen at the pyrimidine 2-position while removing the CF₃ group, altering both the HBA count and spatial distribution [2].

Molecular recognition Pharmacophore design Structure-activity relationships

Linker Length and Conformational Flexibility Versus Methylene-Linked Analog (CAS 1797661-86-9)

The target compound features an ethyl linker (–CH₂CH₂–) between the pyrimidine ring and the amide nitrogen, contributing to a rotatable bond count of 6 [1]. The closest methylene-linked analog, CAS 1797661-86-9, employs a shorter –CH₂– linker, reducing the rotatable bond count and restricting the conformational space accessible to the diphenylacetamide pharmacophore relative to the pyrimidine core [2].

Conformational analysis Linker optimization Molecular flexibility

Patent Corpus Assigns Target Compound to TRK Kinase Inhibitor Class with Therapeutic Relevance Distinct from HIF-PHD Inhibitor Analogs

Patent CN2019126507 (WO2020135203) from Shanghai Dude Medical Technology Co. explicitly encompasses N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,2-diphenylacetamide within its Markush claims as a TRK kinase inhibitor for treating TRK-mediated cancers, dermatitis, and asthma [1]. In contrast, the closest structurally characterised diphenylacetamide-pyrimidine analog with public bioactivity data, N-(4-hydroxy-2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide, is claimed by Merck as an HIF prolyl hydroxylase inhibitor for anemia indications [2]. This divergence in claimed therapeutic target—TRK kinase versus HIF-PHD—indicates that the specific 4-methyl-6-CF₃ pyrimidine substitution pattern and the ethyl linker may preferentially orient the compound toward TRK kinase engagement rather than PHD inhibition.

TRK kinase inhibition Oncology Patent landscaping

Evidence-Backed Research and Industrial Application Scenarios for N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,2-diphenylacetamide (CAS 1396870-85-1)


TRK Kinase Inhibitor Screening and Lead Optimisation in Oncology Research

Based on its patent assignment as a TRK kinase inhibitor [1], this compound can serve as a starting scaffold for medicinal chemistry programs targeting TRK-mediated cancers, including those driven by NTRK gene fusions. Its computed high lipophilicity (XLogP3 = 4.4) [2] and six-rotatable-bond conformational flexibility [2] suggest it occupies a distinct property space compared to morpholine-substituted analogs (CAS 1797661-86-9), providing researchers with a probe molecule to explore fluorophilic interactions at the kinase hinge region.

Structure-Activity Relationship (SAR) Studies on Pyrimidine-Acetamide Linker Geometry

The compound's ethyl linker distinguishes it from methylene-linked analogs such as CAS 1797661-86-9, offering an additional degree of conformational freedom [2][3]. Medicinal chemists conducting SAR by catalog can use this compound to systematically probe the impact of linker length on target binding, solubility, and metabolic stability within the diphenylacetamide-pyrimidine class.

Physicochemical Benchmarking in Drug-Likeness Profiling Panels

With a molecular weight of 399.4 g/mol, XLogP3 of 4.4, TPSA of 54.9 Ų, and 1 HBD / 6 HBA, this compound sits near the boundaries of Lipinski's rule-of-five space [2]. It can serve as a reference standard in panels evaluating how incremental lipophilicity increases affect permeability, solubility, and off-target promiscuity relative to less lipophilic pyrimidine-acetamide analogs, such as those bearing morpholine or hydroxyl substituents.

HIF Prolyl Hydroxylase Inhibitor Selectivity Profiling

Given that a structurally distinct diphenylacetamide-pyrimidine analog (Merck's N-(4-hydroxy-2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide) is claimed as an HIF-PHD inhibitor [4], this compound—claimed as a TRK inhibitor instead—can be used as a selectivity control to distinguish kinase-targeted from PHD-targeted effects in cellular hypoxia response assays.

Quote Request

Request a Quote for N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.